molecular formula C13H12N4O4S2 B15058203 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B15058203
M. Wt: 352.4 g/mol
InChI Key: DYXOCHAQMXIRNR-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine: is a synthetic organic compound that belongs to the class of thienopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[2,3-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step might involve a nitration reaction using nitric acid or a similar nitrating agent.

    Attachment of the ethylsulfonyl group: This can be done through sulfonation reactions using reagents like ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring or the thieno[2,3-c]pyrazole core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may exhibit biological activity, making it a candidate for drug discovery and development. Medicine Industry : Uses in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine: Lacks the ethylsulfonyl group.

    5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine: Has a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

The presence of the ethylsulfonyl group may impart unique chemical and biological properties, such as increased solubility or specific interactions with biological targets.

Properties

Molecular Formula

C13H12N4O4S2

Molecular Weight

352.4 g/mol

IUPAC Name

5-ethylsulfonyl-4-(4-nitrophenyl)-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C13H12N4O4S2/c1-2-23(20,21)13-9(10-11(14)15-16-12(10)22-13)7-3-5-8(6-4-7)17(18)19/h3-6H,2H2,1H3,(H3,14,15,16)

InChI Key

DYXOCHAQMXIRNR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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